3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

CAS No.: 6339-38-4

Cat. No.: VC1568026

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6339-38-4 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) |

| Standard InChI Key | KLNRUMOPNATILS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1)C#N)COC |

| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)COC |

Introduction

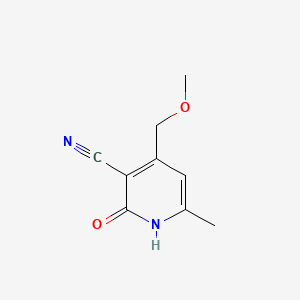

Chemical Identity and Structure

Basic Identification Parameters

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is identified by several standardized chemical identifiers. The table below summarizes the key identification parameters for this compound:

| Parameter | Value |

|---|---|

| CAS Number | 6339-38-4 |

| IUPAC Name | 4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Standard InChI | InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) |

| Standard InChIKey | KLNRUMOPNATILS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1)C#N)COC |

The compound is also known by alternative names such as 2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine, and it is cataloged in the PubChem database with compound ID 94999.

Structural Features

The molecular structure of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- reveals several important features:

-

A pyridine ring system with a 2-oxo (lactam) functionality

-

A nitrile (C≡N) group at position 3

-

A methoxymethyl (CH₂OCH₃) substituent at position 4

-

A methyl (CH₃) group at position 6

-

A dihydro structure indicating partial saturation of the pyridine ring

These structural elements combine to create a compound with specific chemical and physical properties that influence its behavior in various applications and reactions.

Physical and Chemical Properties

Chemical Reactivity

Based on its structural features, several predictions about the chemical reactivity of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- can be made:

-

The nitrile group (C≡N) serves as a potential site for nucleophilic attack and can undergo hydrolysis to form amides or carboxylic acids under appropriate conditions.

-

The methoxymethyl group (CH₂OCH₃) may undergo cleavage reactions in the presence of strong acids, potentially generating reactive intermediates.

-

The lactam (2-oxo) functionality imparts hydrogen-bonding capabilities and can participate in various reactions including alkylation and acylation.

-

The partially unsaturated pyridine ring may undergo oxidation, reduction, or addition reactions depending on the reaction conditions.

These reactive sites make the compound potentially valuable for various chemical transformations and applications in synthetic chemistry.

Synthesis and Preparation Methods

Modern Synthesis Approaches

Contemporary synthesis methods for compounds like 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- often employ more efficient and selective approaches:

-

Transition metal-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions of the pyridine ring.

-

Microwave-assisted synthesis may accelerate reaction rates and improve yields compared to conventional heating methods.

-

Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process, particularly for industrial applications.

-

Regioselective functionalization strategies can be employed to introduce the methoxymethyl and methyl groups at the desired positions.

Analytical Characterization

Spectroscopic Methods

Characterization of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- typically involves various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the methyl protons (around δ 2.0-2.5 ppm), methoxy protons (around δ 3.3-3.5 ppm), methylene protons (around δ 4.0-4.5 ppm), and aromatic proton (around δ 6.0-8.0 ppm).

-

¹³C NMR would reveal signals for all carbon atoms, including the characteristic nitrile carbon (around δ 115-120 ppm) and carbonyl carbon (around δ 160-170 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The nitrile group would show a characteristic absorption band around 2200-2240 cm⁻¹.

-

The carbonyl group would exhibit a strong absorption band around 1650-1700 cm⁻¹.

-

C-O stretching vibrations from the methoxy group would appear around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak would appear at m/z 178, corresponding to the molecular weight of the compound.

-

Fragmentation patterns would provide additional structural confirmation.

-

Chromatographic Analysis

Current Research Trends and Future Directions

Structure-Activity Relationship Studies

Current research efforts involving compounds similar to 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- often focus on establishing structure-activity relationships (SAR). By systematically varying the substituents on the pyridine core, researchers can identify the structural features that are critical for specific biological activities or chemical properties.

For example, modifying the position or nature of the substituents (e.g., replacing the methoxymethyl group with other functionalities) can lead to compounds with enhanced or altered biological properties.

Synthetic Methodology Development

The development of more efficient and selective methods for synthesizing functionalized pyridines remains an active area of research. Innovation in this field could lead to more accessible and cost-effective routes to compounds like 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- and its derivatives.

Computational Studies

Computational approaches, including molecular modeling and quantum chemical calculations, are increasingly used to predict the properties and behavior of complex organic molecules. Such studies can provide insights into the reactivity, stability, and potential applications of compounds like 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume